molecular formula C8H4F6O4S B13444664 2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate

2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate

Cat. No.: B13444664
M. Wt: 310.17 g/mol
InChI Key: CBDRDVMEWMZWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H4F6O4S. It is known for its unique properties and applications in various fields of scientific research. The compound contains both trifluoromethoxy and trifluoromethanesulphonate groups, which contribute to its reactivity and usefulness in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate typically involves the reaction of 2-(Trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and controlled reaction environments helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulphonate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is used in the modification of biomolecules for studying their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulphonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce trifluoromethoxy groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)phenyl trifluoromethanesulphonate: This compound is similar in structure but contains a trimethylsilyl group instead of a trifluoromethoxy group.

    2-(Trifluoromethyl)phenyl trifluoromethanesulphonate: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate is unique due to the presence of both trifluoromethoxy and trifluoromethanesulphonate groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H4F6O4S

Molecular Weight

310.17 g/mol

IUPAC Name

[2-(trifluoromethoxy)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C8H4F6O4S/c9-7(10,11)17-5-3-1-2-4-6(5)18-19(15,16)8(12,13)14/h1-4H

InChI Key

CBDRDVMEWMZWNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.